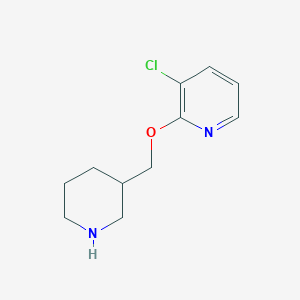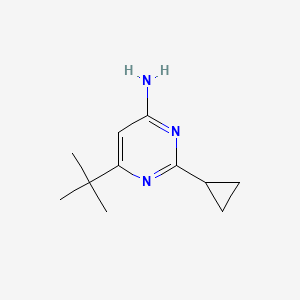![molecular formula C13H15N3S B1491653 1-乙基-3-(吡啶-4-基)-1,4,6,7-四氢噻吩并[4,3-c]吡唑 CAS No. 2098140-63-5](/img/structure/B1491653.png)
1-乙基-3-(吡啶-4-基)-1,4,6,7-四氢噻吩并[4,3-c]吡唑
描述
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C13H15N3S and its molecular weight is 245.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物可用于抗菌剂的开发。 据发现,类似化合物已显示出显著的生长抑制活性 . 这表明我们的化合物也可能具有潜在的抗菌应用 .
抗氧化活性
该化合物也可能具有抗氧化特性。 与标准抗氧化剂相比,类似化合物已显示出显著的活性 . 这表明我们的化合物可用于抗氧化药物的开发 .
抗 COVID-19 活性
该化合物有可能用于治疗 COVID-19。 分子对接研究表明,类似化合物可能是新型 SARS Cov-2 病毒的最佳抑制剂 . 这表明我们的化合物可能具有潜在的抗 COVID-19 应用 .
抗糖尿病活性
该化合物可用于治疗涉及血浆血糖升高的疾病,如高血糖和糖尿病 . 这表明我们的化合物可能具有潜在的抗糖尿病应用 .
抗癌活性
该化合物有可能用于治疗癌症。 类似化合物已被评估其对各种癌细胞系的体外抗增殖活性 . 这表明我们的化合物可能具有潜在的抗癌应用 .
抗炎活性
该化合物有可能用于治疗炎症。 类似化合物已显示出广泛的生物活性,如抗炎活性 . 这表明我们的化合物可能具有潜在的抗炎应用 .
作用机制
Target of Action
Pyrazole derivatives have been known to interact with various biological targets such as acetylcholinesterase (ache) which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is suggested that pyrazole derivatives may inhibit the activity of ache, affecting normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
They have been linked to the overexpression of reactive oxygen species (ROS) and the subsequent development of diseases .
Result of Action
Pyrazole derivatives have been associated with a range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
生化分析
Biochemical Properties
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit tautomerism, which can influence its reactivity and interaction with biological targets . It interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmission . Additionally, it has been observed to bind with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .
Cellular Effects
The effects of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to manage reactive oxygen species . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which affects neurotransmitter breakdown and synaptic transmission . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has been observed to maintain its stability under various conditions, although it may undergo degradation in the presence of certain reactive species . Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing the cell’s antioxidant capacity and modulating metabolic processes .
Dosage Effects in Animal Models
In animal models, the effects of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages. At lower doses, it has been found to exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, it may exhibit toxic or adverse effects, including disruptions in neurotransmission and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress and energy metabolism, thereby affecting the overall metabolic state of the cell . The compound’s interactions with key metabolic enzymes can lead to changes in the levels of various metabolites, further influencing cellular function .
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is influenced by its binding affinity to various proteins, which can affect its accumulation and activity in different cellular environments .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in metabolic and stress response pathways . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action .
属性
IUPAC Name |
1-ethyl-3-pyridin-4-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12-5-8-17-9-11(12)13(15-16)10-3-6-14-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIPAHQVOIHGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CSCC2)C(=N1)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



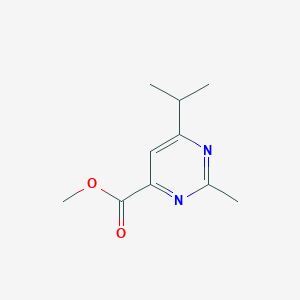
![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)


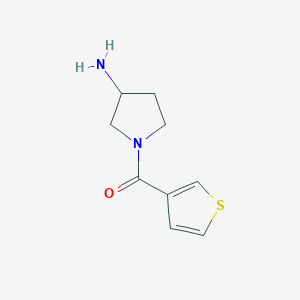
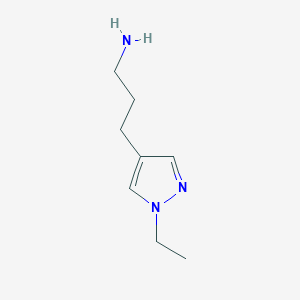
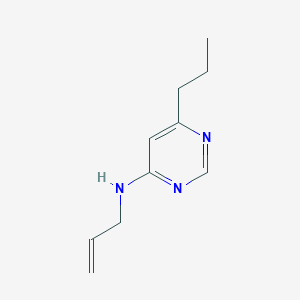
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)

![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)
